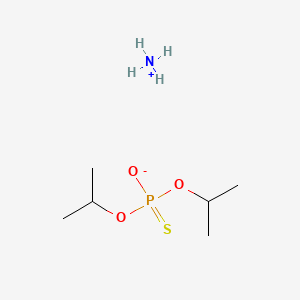
Ammonium diisopropyl thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium diisopropyl thiophosphate is a useful research compound. Its molecular formula is C6H18NO3PS and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Fertilizers:
ADIPTP can be utilized as a fertilizer due to its phosphorus content, which is essential for plant growth. The compound can enhance nutrient availability in soil, promoting better crop yields. Its application as a slow-release fertilizer helps in minimizing nutrient leaching and improving soil health.
Pesticides:
Research indicates that ADIPTP may serve as an active ingredient in pesticide formulations. Its efficacy in controlling pests while being less toxic to non-target organisms makes it a candidate for integrated pest management strategies.
Industrial Applications
Rubber Vulcanization:
ADIPTP has been explored as an accelerator in rubber vulcanization processes. It enhances the curing efficiency of rubber compounds, leading to improved mechanical properties and durability of rubber products. Studies have demonstrated that the incorporation of ADIPTP results in better cross-linking density and thermal stability of the vulcanized rubber .
Flame Retardants:
The compound has shown promise as a flame retardant additive in various materials. Its phosphorus-containing structure contributes to flame inhibition mechanisms, making it suitable for use in plastics and textiles where fire resistance is critical .
Environmental Applications
Pollution Remediation:
ADIPTP can be utilized in environmental remediation efforts, particularly in the degradation of organophosphates and other pollutants. Its ability to interact with various contaminants allows for the development of bioremediation strategies using microbial systems that can metabolize these compounds .
Dioxin Reduction:
In combustion processes, ADIPTP has been suggested as an additive to reduce the formation of dioxins and furans from coal waste mixtures. This application is crucial for minimizing environmental pollution from industrial activities .
Biomedical Applications
Skin Depigmentation Agents:
Recent studies have indicated that thiophosphate derivatives, including ADIPTP, may have potential as skin depigmenting agents. These compounds can inhibit melanin production and are being investigated for their use in cosmetic formulations aimed at treating hyperpigmentation .
Case Studies
Propriétés
Numéro CAS |
29918-57-8 |
|---|---|
Formule moléculaire |
C6H18NO3PS |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
azanium;oxido-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O3PS.H3N/c1-5(2)8-10(7,11)9-6(3)4;/h5-6H,1-4H3,(H,7,11);1H3 |
Clé InChI |
XEHOSTPBTCWUHR-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=S)([O-])OC(C)C.[NH4+] |
SMILES canonique |
CC(C)OP(=S)([O-])OC(C)C.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















